N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Description
N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound with a molecular formula of C13H24N2O3S This compound features a piperidine ring substituted with an oxolan-3-ylmethyl group and a cyclopropanesulfonamide moiety
Properties
Molecular Formula |
C13H24N2O3S |
|---|---|
Molecular Weight |
288.41 g/mol |
IUPAC Name |
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H24N2O3S/c16-19(17,13-1-2-13)14-12-3-6-15(7-4-12)9-11-5-8-18-10-11/h11-14H,1-10H2 |
InChI Key |
YQWGBHJAJLWOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with an oxolan-3-ylmethyl halide under basic conditions.
Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the sulfonation of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxolan-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: A closely related compound with a similar structure but different substitution pattern.
N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine: Another related compound with a different functional group.
Uniqueness
N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
